molecular formula C20H16N4O3S B2864602 N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-5-phenylisoxazole-3-carboxamide CAS No. 1172499-45-4

N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-5-phenylisoxazole-3-carboxamide

Cat. No. B2864602
CAS RN: 1172499-45-4
M. Wt: 392.43
InChI Key: MFAILSZBXRDISZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

While specific synthesis information for this compound is not available, similar compounds have been synthesized and studied. For instance, compounds based on the 4,5,6,7-tetrahydrothieno[2,3-c]pyridine scaffold have been synthesized and evaluated for antiproliferative activity .

Scientific Research Applications

Antitubulin Agents

The compound has been evaluated for its antiproliferative activity on a panel of cancer cell lines . It has been identified as a new antiproliferative agent that inhibits cancer cell growth with IC 50 values ranging from 1.1 to 4.7 μM against a panel of three cancer cell lines .

Inhibition of Tubulin Polymerization

The compound interacts with tubulin at micromolar levels leading to the accumulation of cells in the G2/M phase of the cell cycle . This interaction disrupts the normal cell cycle and can lead to cell death.

Induction of Apoptosis

The compound has been found to induce apoptosis in a dose-dependent manner . Apoptosis is a form of programmed cell death that is often disrupted in cancer cells. By inducing apoptosis, the compound can help to control the growth of cancer cells.

Selectivity Against Cancer Cells

The compound does not induce cell death in normal human peripheral blood mononuclear cells, suggesting that it may be selective against cancer cells . This selectivity is important in cancer treatment as it can help to minimize damage to healthy cells.

Antimicrobial Activity

Pyridine compounds, such as the one , have been noted for their therapeutic properties, including antimicrobial activity . They can be used in the treatment of various microbial infections.

Antiviral Activity

Pyridine compounds have also been noted for their antiviral activities . They can potentially be used in the treatment of various viral infections, including life-threatening ones like COVID-19 .

Antitumor Activity

The compound has been synthesized and assessed for its tumor cell growth inhibition activities . It has shown promising results in inhibiting the growth of tumor cells.

Treatment of Various Disorders

Indole derivatives, which are similar to the compound , have been used for the treatment of various disorders in the human body . These include cancer, microbial infections, and other types of disorders .

Future Directions

Given the limited information available on this specific compound, future research could focus on its synthesis, characterization, and evaluation of its biological activity. Similar compounds have shown promising antiproliferative activity , suggesting potential applications in cancer therapy.

Mechanism of Action

Target of Action

Similar compounds have been found to affect the cell cycle , suggesting that this compound may also interact with proteins or enzymes involved in cell cycle regulation.

Mode of Action

It is known that similar compounds can cause a significant and dose-dependent accumulation of cells in the g2/m phase of the cell cycle . This suggests that this compound may interact with its targets to inhibit cell division and proliferation.

Biochemical Pathways

The compound appears to affect the cell cycle, particularly the transition from the G2 phase to the M phase . This transition is regulated by various biochemical pathways involving a complex network of proteins and enzymes. Disruption of these pathways can lead to cell cycle arrest, which may explain the observed effects of the compound.

Result of Action

The compound causes a significant and dose-dependent accumulation of cells in the G2/M phase of the cell cycle, with a concomitant decrease of cells in the other phases of the cell cycle (especially the G0/G1 phase) . This suggests that the compound may have potential antiproliferative effects.

properties

IUPAC Name

N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-5-phenyl-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N4O3S/c1-12(25)24-8-7-14-15(10-21)20(28-18(14)11-24)22-19(26)16-9-17(27-23-16)13-5-3-2-4-6-13/h2-6,9H,7-8,11H2,1H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFAILSZBXRDISZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2=C(C1)SC(=C2C#N)NC(=O)C3=NOC(=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-5-phenylisoxazole-3-carboxamide

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